molecular formula C8H15ClN2S B13461700 (2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride

(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride

Cat. No.: B13461700
M. Wt: 206.74 g/mol
InChI Key: SSLKAUGUJXEEKF-UHFFFAOYSA-N
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Description

(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with 2-methylpropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified by recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[(1,3-thiazol-5-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H15ClN2S

Molecular Weight

206.74 g/mol

IUPAC Name

2-methyl-N-(1,3-thiazol-5-ylmethyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C8H14N2S.ClH/c1-7(2)3-9-4-8-5-10-6-11-8;/h5-7,9H,3-4H2,1-2H3;1H

InChI Key

SSLKAUGUJXEEKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CN=CS1.Cl

Origin of Product

United States

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